molecular formula C14H11BrN2O4 B3441214 N-(3-bromo-5-methoxyphenyl)-4-nitrobenzamide

N-(3-bromo-5-methoxyphenyl)-4-nitrobenzamide

Cat. No.: B3441214
M. Wt: 351.15 g/mol
InChI Key: IAPLBGSEROYVHC-UHFFFAOYSA-N
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Description

N-(3-bromo-5-methoxyphenyl)-4-nitrobenzamide is a chemical compound characterized by its bromo and methoxy groups on the phenyl ring and a nitro group on the benzamide moiety

Synthetic Routes and Reaction Conditions:

  • Bromination and Methoxylation: The synthesis begins with the bromination of 3-methoxyphenol to produce 3-bromo-5-methoxyphenol. This is followed by the reaction with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form this compound.

  • Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso derivatives.

  • Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

  • Substitution: The bromo group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as tin chloride and iron powder are typically used.

  • Substitution: Nucleophiles like sodium iodide can be used for substitution reactions.

Major Products Formed:

  • Nitroso Derivatives: Resulting from the oxidation of the nitro group.

  • Amine Derivatives: Resulting from the reduction of the nitro group.

  • Iodo Derivatives: Resulting from the substitution of the bromo group.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of bromo and nitro groups with biological macromolecules. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The bromo and nitro groups play a crucial role in these interactions, influencing the binding affinity and specificity of the compound.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may inhibit or activate specific enzymes, leading to biological effects.

  • Receptors: It may bind to receptors, triggering signaling pathways that result in physiological responses.

Comparison with Similar Compounds

  • N-(3-bromo-2-methoxyphenyl)-4-nitrobenzamide: Similar structure but different position of the methoxy group.

  • N-(3-bromo-5-methoxyphenyl)-3-nitrobenzamide: Similar structure but different position of the nitro group.

Uniqueness: N-(3-bromo-5-methoxyphenyl)-4-nitrobenzamide is unique due to the specific arrangement of its functional groups, which influences its reactivity and biological activity.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-(3-bromo-5-methoxyphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O4/c1-21-13-7-10(15)6-11(8-13)16-14(18)9-2-4-12(5-3-9)17(19)20/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPLBGSEROYVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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